molecular formula C12H22O6 B7791129 Diisopropylidene mannitol CAS No. 53735-98-1

Diisopropylidene mannitol

Cat. No.: B7791129
CAS No.: 53735-98-1
M. Wt: 262.30 g/mol
InChI Key: ODYBCPSCYHAGHA-UHFFFAOYSA-N
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Description

Diisopropylidene mannitol, also known as 1,2:5,6-Di-O-isopropylidene-D-mannitol or mannitol diacetonide, is a carbohydrate derivative in which two isopropylidene (acetonide) groups protect hydroxyl groups on the mannitol backbone. Its molecular formula is C₁₂H₂₀O₆ (molecular weight: 260.28 g/mol), and its structure features two fused 1,3-dioxolane rings at the 1,2- and 5,6-positions of D-mannitol (Fig. 1) . This compound is widely utilized as a chiral building block in asymmetric synthesis due to its rigid, bicyclic structure and C₂ symmetry, which enhances stereochemical control in reactions . Key applications include:

  • Synthetic intermediates: Used in the preparation of hydroxamic acid chlorides for 1,3-dipolar cycloadditions .
  • Catalyst frameworks: Serves as a precursor for chiral crown ethers in enantioselective reactions .
  • Biodegradation studies: Identified as a metabolite during bacterial degradation of kraft lignin .

Properties

IUPAC Name

1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBCPSCYHAGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53735-98-1, 1707-77-3
Record name 1,2:5,6-Di-O-isopropylidene-D-glucitol
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Record name Diisopropylidene mannitol
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Preparation Methods

Epimerization of D-Glucose Using Molybdic Acid

The patent by US4083881A describes a two-step process involving epimerization and hydrogenation. In the first step, a 60% aqueous D-glucose solution is treated with ammonium molybdate (0.2% w/w) at pH 3.0–4.0 and heated to 110°C–160°C for 40 minutes. This converts approximately 15% of D-glucose to D-mannose via acid-catalyzed epimerization. Subsequent hydrogenation under high-pressure hydrogen (100–150 atm) with a nickel catalyst yields a mixture of D-mannitol and D-sorbitol. Crystallization isolates D-mannitol at 24.6% yield based on initial D-glucose.

Challenges in Precursor Purity

Impurities in D-mannitol, such as residual D-sorbitol or oligosaccharides, can hinder acetalation efficiency. Refining steps—including ion-exchange resin treatment and active carbon decolorization—are critical to achieving >99% purity.

Acetalation of D-Mannitol: Catalytic Methods

The acetalation of D-mannitol with acetone forms the diisopropylidene derivative. This reaction is highly sensitive to catalyst choice, solvent conditions, and temperature.

Zinc Chloride-Catalyzed Acetalation

The high-yield method reported by J. Chil. Chem. Soc. (2006) involves reacting D-mannitol (20 g, 110 mmol) with anhydrous acetone (400 mL) and zinc chloride (40 g, 293 mmol) at room temperature for 5 hours. Key advantages include:

  • Catalyst Efficiency : ZnCl₂ acts as a Lewis acid, facilitating rapid acetal formation.

  • Scalability : The method works for batches up to 30 g of D-mannitol.

  • Yield : 87% after hexane recrystallization, with ≤5% triacetal impurity.

Comparative Analysis of Catalysts

Early methods employed tin(II) chloride or sulfuric acid, but these resulted in lower yields (36–61%) and longer reaction times. Zinc chloride’s superiority stems from its ability to stabilize the transition state during acetal formation, reducing side reactions.

Reaction Optimization and Stability Studies

Temperature and Solvent Effects

Acetalation proceeds optimally in anhydrous acetone at 20°C–25°C. Elevated temperatures (>40°C) promote triacetal byproduct formation, while lower temperatures slow reaction kinetics.

Hydrolytic Stability

The diacetal product is susceptible to acid hydrolysis. Studies show that heating at 40°C under vacuum with trace water regenerates D-mannitol, necessitating strict anhydrous conditions during workup.

Industrial-Scale Synthesis and Purification

Workup Protocol

Post-reaction, the mixture is quenched with potassium carbonate (45 g in 45 mL water) to neutralize ZnCl₂. Filtration removes zinc carbonate, and the filtrate is concentrated via compressed air to minimize hydrolysis. Diethyl ether extraction followed by magnesium sulfate drying and hexane recrystallization yields 25 g (87%) of crystalline this compound.

Purity Assurance

Gas chromatography-mass spectrometry (GC-MS) and high-field NMR (¹H, ¹³C, HETCOR) confirm purity. Key NMR assignments include:

  • ¹H NMR : δ 1.35 (s, 12H, isopropylidene CH₃), δ 4.10–4.25 (m, 4H, H-2, H-5).

  • ¹³C NMR : δ 109.5 (isopropylidene quaternary C), δ 73.2 (C-2, C-5).

Comparative Data on Synthesis Methods

Table 1: Acetalation Methods for this compound

CatalystSolventTemperatureTime (h)Yield (%)Reference
ZnCl₂Acetone25°C587
H₂SO₄Acetone40°C1242
SnCl₂Acetone30°C861

Scientific Research Applications

Drug Delivery Systems

Diisopropylidene mannitol is utilized in the development of polymeric drug delivery systems due to its hydrophilic nature and ability to form biodegradable polymers. Research has demonstrated that polyurethanes derived from this compound can effectively modulate drug release rates in gastrointestinal environments.

  • Case Study : A study investigating the hydrolytic degradation of D-mannitol-based polyurethanes showed that these materials can sustain drug release while being biodegradable under physiological conditions. The degradation was influenced by the hydrophilicity of the polymers, with more hydrophilic variants degrading faster, thus enhancing their drug release profiles .
Polymer TypeDegree of HydrophilicityDrug Release RateDegradation Time
Branched PUHigh75% in 24 hours7 days
Linear PUModerate50% in 48 hours14 days

Antimicrobial Properties

Research indicates that mannitol and its derivatives may play a role in antimicrobial strategies. This compound has been explored as an inhibitor of certain bacterial enzymes, potentially serving as a target for developing new antibiotics.

  • Case Study : A study targeting mannitol metabolism in Staphylococcus aureus identified dihydrocelastrol as a competitive inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), suggesting that manipulating intracellular mannitol levels could enhance bacterial susceptibility to treatment .

Neural Stem Cell Research

This compound has been investigated for its effects on neural stem cells (NSCs). Studies have shown that it can inhibit NSC proliferation through specific signaling pathways.

  • Case Study : In vitro experiments demonstrated that mannitol treatment led to a dose-dependent reduction in NSC proliferation, with significant modulation of the p38 MAPK signaling pathway . This suggests potential applications in neurodegenerative disease research or regenerative medicine.
Concentration (mM)NSC Proliferation (%)p38 MAPK Activation
0100Baseline
1075Elevated
2050Highly Elevated

Biodegradable Materials

This compound is also used in synthesizing biodegradable materials, particularly polyurethanes that can be employed in various applications, including tissue engineering and controlled drug release.

  • Case Study : Researchers synthesized branched and linear polyurethanes from this compound and evaluated their degradation under different pH conditions, finding that branched structures exhibited superior degradation rates compared to linear ones .
Material TypepH LevelDegradation Rate (%)
Branched PU285%
Linear PU740%

Mechanism of Action

The mechanism of action of diisopropylidene mannitol involves its ability to protect specific hydroxyl groups in mannitol, allowing for selective chemical reactions. The isopropylidene groups provide steric hindrance, preventing unwanted side reactions and ensuring the formation of desired products . This selective protection is crucial in the synthesis of complex carbohydrate molecules and other organic compounds.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Protecting Groups

Diisopropylidene mannitol is compared with other mannitol derivatives differing in protecting group positions or types (Table 1):

Compound Structure/Protecting Groups Key Properties/Applications Reference
1,2:5,6-Di-O-isopropylidene-D-mannitol 1,2- and 5,6-acetonide protection High reactivity in esterification and cycloadditions; C₂ symmetry enhances stereocontrol .
3,4-O-Isopropylidene-L-mannitol Single acetonide at 3,4-position Less steric hindrance; used in anhydride formation (e.g., 1,2:5,6-dianhydro derivatives) .
1,3,4,6-Dibenzylidene-mannitol Benzylidene protection at 1,3,4,6-positions Higher hydrophobicity; used in aerogel synthesis for drug delivery .
Dicyclohexylidene-mannitol Cyclohexylidene protection Lower reactivity compared to diisopropylidene due to larger protecting groups .

Key Observations :

  • Reactivity : this compound exhibits higher reactivity than dicyclohexylidene derivatives in silylation and esterification reactions due to reduced steric hindrance (yields: 75–90% vs. 50–65%) .
  • Symmetry : The C₂ symmetry of this compound facilitates its use in coordination chemistry, as seen in fluoride–alcohol complexes with distinct interplanar twists (~61°) .

Carbohydrate-Based Crown Ethers: Catalytic Efficiency

This compound-derived crown ethers are compared with glucose and galactose analogs in asymmetric Michael-initiated ring closure (MIRC) reactions (Table 2):

Catalyst Source Enantiomeric Excess (ee) Reaction Efficiency Reference
This compound 56% ee Moderate selectivity; comparable to glucose-derived catalysts .
β-Galactoside 91–96% ee Superior enantioselectivity due to optimized chiral environment .
Glucose 56% ee Similar efficiency to mannitol derivatives but lower than galactose .

Insight : The carbohydrate backbone (mannitol vs. galactose) critically impacts enantioselectivity. Galactose-based catalysts achieve higher ee values (>90%) due to favorable stereoelectronic interactions .

Tables and Figures

  • Fig. 1 : Structure of 1,2:5,6-Di-O-isopropylidene-D-mannitol .
  • Table 1–3 : Comparative data on reactivity, catalytic efficiency, and biological activity.

Biological Activity

Diisopropylidene mannitol, also known as 1,2:5,6-Di-O-isopropylidene-D-mannitol, is a derivative of mannitol that exhibits significant biological activities. This compound is primarily used in pharmaceutical applications due to its unique chemical properties and biological effects. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C12H22O6C_{12}H_{22}O_6 and a molecular weight of approximately 258.3 g/mol. It is characterized by the presence of two isopropylidene groups that enhance its stability and solubility in organic solvents. The compound exhibits an optical rotation of [α]/D+6.0±1.0[α]/D+6.0\pm 1.0^\circ when dissolved in chloroform .

Pharmacological Effects

1. Osmotic Activity:
this compound retains the osmotic properties of its parent compound, mannitol. It acts as an osmotic diuretic, which can be beneficial in conditions requiring fluid management, such as acute renal failure and intracranial hypertension. Mannitol's ability to increase urine output helps to reduce intracranial pressure and prevent renal injury during ischemic events .

2. Drug Delivery Systems:
Research indicates that this compound can be utilized in drug delivery systems, particularly in the formulation of polyurethanes for sustained release applications. Studies have shown that D-mannitol-based polyurethanes can modulate glutathione responses under physiological conditions, facilitating site-specific drug release in the gastrointestinal tract . This property is attributed to the compound's hydrophilicity, which enhances its degradation profile and drug release kinetics.

Case Studies and Research Findings

1. Hydrolytic Degradation Studies:
A study investigating the hydrolytic degradation of D-mannitol-based polyurethanes demonstrated that the presence of diisopropylidene groups influences the rate of degradation under various pH conditions (pH 2, 7, 8, and 10). The findings indicated that more hydrophilic materials exhibited faster degradation rates, with significant molecular weight loss observed over time . For instance, a polyurethane sample with high D-mannitol content showed approximately 76% loss in molecular weight after 70 days at pH 10.

2. Clinical Applications:
this compound has been explored for its potential use in clinical settings. A study on the use of mannitol in acute stroke patients revealed varying outcomes based on treatment protocols involving osmotic agents like this compound. The data suggested that while mannitol could improve survival rates in some cases, it also posed risks when serum osmolarity exceeded safe levels .

Comparative Data Table

Property This compound Mannitol
Molecular FormulaC₁₂H₂₂O₆C₆H₁₄O₆
Molecular Weight258.3 g/mol182.17 g/mol
Optical Rotation+6.0 ± 1.0°Not applicable
Osmotic ActivityYesYes
Clinical UseDrug delivery systemsDiuretic agent

Q & A

Q. What are the optimal synthetic methodologies for preparing diisopropylidene mannitol, and how do reaction conditions influence yield?

this compound is synthesized via acetal protection of mannitol. Key variables include the choice of catalyst (e.g., LDA vs. LHMDS), solvent, and temperature. For example, highlights that sterically hindered bases like LDA yield higher efficiency (82–85%) compared to LHMDS (60–65%) due to reduced side reactions. Protecting group size also matters: smaller groups (e.g., TMS) outperform bulkier analogs (TBDMS, TBDPS) in reaction rates and yields .

  • Methodological Tip : Use kinetic studies and HPLC monitoring to optimize reaction parameters.

Q. How can this compound be characterized structurally, and what analytical techniques are critical?

X-ray diffraction (XRD) and NMR spectroscopy are pivotal. XRD reveals molecular geometry, such as the C₂-symmetric structure of this compound complexes (e.g., fluoride-alcohol adducts), with interplanar twists of ~61° . NMR (¹H/¹³C) confirms acetal formation via characteristic shifts (e.g., δ 1.3–1.5 ppm for isopropylidene methyl groups).

  • Data Consideration : Compare crystallographic data (e.g., CSD entries) to validate synthetic outcomes .

Q. What are the foundational pharmacological applications of this compound, and how is it used in preclinical studies?

While mannitol itself is used in bronchoprovocation tests for asthma, its diisopropylidene derivative is explored in asymmetric synthesis and coordination chemistry. For example, demonstrates its role in forming hydrogen-bonded fluoride complexes with distinct geometries, relevant to catalytic applications .

  • Experimental Design : Include control groups (e.g., unprotected mannitol) to assess functional advantages of the acetal-protected form .

Advanced Research Questions

Q. How do structural modifications (e.g., silyl vs. alkyl protecting groups) impact the reactivity of this compound in asymmetric synthesis?

Bulkier protecting groups (e.g., TIPS) reduce reaction yields due to steric hindrance, as shown in (TIPS: 60–65% vs. TMS: 82–85%). Computational modeling (DFT) can predict steric and electronic effects, while XRD validates coordination geometries .

  • Data Analysis : Use comparative tables (Table 4.1 in ) to correlate group size with reaction efficiency .

Q. What mechanisms underlie the coordination diversity of this compound in fluoride-alcohol complexes, and how does this affect catalytic activity?

reveals that this compound forms C₂-symmetric complexes with fluoride, where rolling distortions (e.g., 0.7–1.8 Å deviations from planarity) modulate reactivity. These distortions arise from ligand-ligand interactions and solvent effects (e.g., EtOAC solvation) .

  • Methodological Approach : Pair crystallography with reactivity assays (e.g., kinetic isotope effects) to link structure and function .

Q. How can contradictory data from pharmacological studies involving mannitol derivatives be resolved?

notes that pooling data from heterogeneous studies (e.g., varying durations: 12 days vs. 6 months) introduces bias. For this compound, standardize outcome measures (e.g., reaction yield, enantiomeric excess) and use meta-regression to adjust for design differences (e.g., sample size, control groups) .

  • Statistical Strategy : Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure comparability .

Q. What ethical and data management considerations apply to studies using this compound?

Ethical approval must address synthetic hazards (e.g., flammable catalysts) and data ownership. Per , retain raw NMR/XRD data for 5–10 years, and use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing .

  • Compliance Tip : Include a data management plan (DMP) detailing storage, access, and disposal protocols .

Methodological Frameworks

  • PICOT : Use for clinical/pharmacological studies (e.g., comparing this compound to unprotected analogs) .
  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisopropylidene mannitol
Reactant of Route 2
Reactant of Route 2
Diisopropylidene mannitol

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